molecular formula C15H12N6O2S B10875495 6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(2,6-Dimethoxyphenyl)-3-(pyrazin-2-yl)[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No.: B10875495
M. Wt: 340.4 g/mol
InChI Key: CLPWVZLDBJZQCO-UHFFFAOYSA-N
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Description

3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER is a complex organic compound that belongs to the class of triazolothiadiazine derivatives. These compounds are known for their diverse pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . The unique structure of this compound, which includes a triazole ring fused with a thiadiazole ring and a pyrazine moiety, contributes to its wide range of biological activities.

Preparation Methods

The synthesis of 3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER involves multiple steps. One common synthetic route includes the acid-catalyzed cyclization of 2-hydrazinyl-6H-1,3,4-thiadiazine with ortho esters, leading to the annulation of the triazole ring on the thiadiazole . This method, however, has limited substrate scope. Industrial production methods often involve optimizing reaction conditions to increase yield and purity, including controlling temperature, pressure, and the use of specific catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized using common oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions are common, where the methoxy group can be replaced by other nucleophiles under appropriate conditions.

Common reagents and conditions used in these reactions include acidic or basic environments, specific solvents like dichloromethane or ethanol, and controlled temperatures. Major products formed from these reactions depend on the specific reagents and conditions used but often include derivatives with modified functional groups.

Scientific Research Applications

3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER has several scientific research applications:

Comparison with Similar Compounds

Similar compounds include other triazolothiadiazine derivatives, such as:

The uniqueness of 3-METHOXY-2-[3-(2-PYRAZINYL)[1,2,4]TRIAZOLO[3,4-B][1,3,4]THIADIAZOL-6-YL]PHENYL METHYL ETHER lies in its specific substitution pattern and the presence of the pyrazine moiety, which enhances its biological activity compared to other similar compounds.

Properties

Molecular Formula

C15H12N6O2S

Molecular Weight

340.4 g/mol

IUPAC Name

6-(2,6-dimethoxyphenyl)-3-pyrazin-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

InChI

InChI=1S/C15H12N6O2S/c1-22-10-4-3-5-11(23-2)12(10)14-20-21-13(18-19-15(21)24-14)9-8-16-6-7-17-9/h3-8H,1-2H3

InChI Key

CLPWVZLDBJZQCO-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C(=CC=C1)OC)C2=NN3C(=NN=C3S2)C4=NC=CN=C4

Origin of Product

United States

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